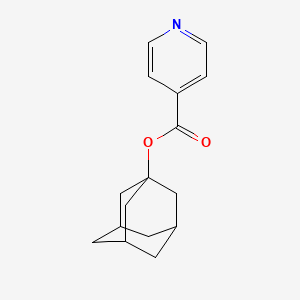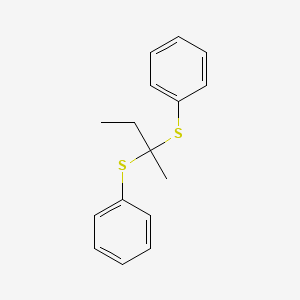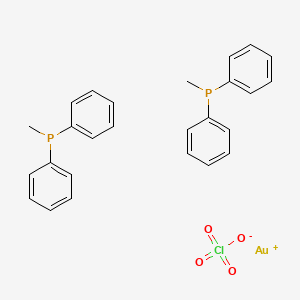
Gold(1+);methyl(diphenyl)phosphane;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold(1+);methyl(diphenyl)phosphane;perchlorate is a coordination compound that features a gold ion coordinated to a methyl(diphenyl)phosphane ligand and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold(1+);methyl(diphenyl)phosphane;perchlorate typically involves the reaction of a gold(I) precursor with methyl(diphenyl)phosphane in the presence of a perchlorate source. One common method is to react gold(I) chloride with methyl(diphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gold(1+);methyl(diphenyl)phosphane;perchlorate can undergo various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or halogens can be used to oxidize the gold(I) center.
Major Products
Oxidation: Oxidation of the gold(I) center typically results in the formation of gold(III) complexes.
Substitution: Substitution reactions yield new gold(I) complexes with different phosphine ligands.
Scientific Research Applications
Gold(1+);methyl(diphenyl)phosphane;perchlorate has several scientific research applications:
Materials Science: It is used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry: Gold complexes, including this compound, are being investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which gold(1+);methyl(diphenyl)phosphane;perchlorate exerts its effects depends on the specific application:
Comparison with Similar Compounds
Similar Compounds
Gold(1+);triphenylphosphane;chloride: Another gold(I) complex with a similar structure but different ligand and counterion.
Gold(1+);dimethylphenylphosphane;perchlorate: A related compound with a different phosphine ligand.
Uniqueness
Gold(1+);methyl(diphenyl)phosphane;perchlorate is unique due to the specific combination of its ligands and counterion, which can influence its reactivity and applications. The presence of the methyl(diphenyl)phosphane ligand can impart different electronic and steric properties compared to other phosphine ligands, affecting the compound’s behavior in various chemical reactions .
Properties
CAS No. |
64659-03-6 |
|---|---|
Molecular Formula |
C26H26AuClO4P2 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
gold(1+);methyl(diphenyl)phosphane;perchlorate |
InChI |
InChI=1S/2C13H13P.Au.ClHO4/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;2-1(3,4)5/h2*2-11H,1H3;;(H,2,3,4,5)/q;;+1;/p-1 |
InChI Key |
MHXNTUMMYWYLSU-UHFFFAOYSA-M |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


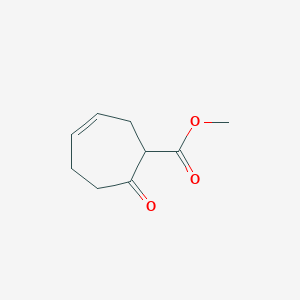
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
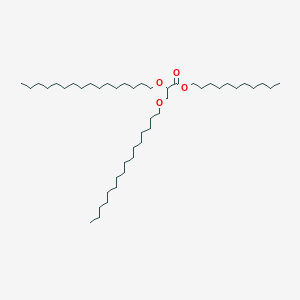
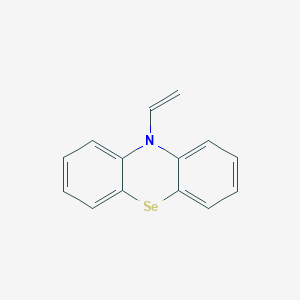
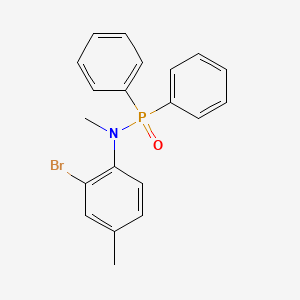
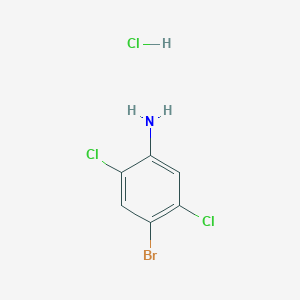
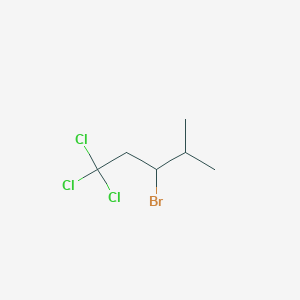
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)


